An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid
An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 8-methoxyquinoline-5-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical and Physical Properties
8-Methoxyquinoline-5-carboxylic acid is an aromatic carboxylic acid featuring a quinoline ring substituted with a methoxy group.[1] This structure imparts unique chemical and physical properties that make it a valuable compound in various scientific fields.[1]
Physicochemical Data
The following table summarizes the key quantitative data for 8-methoxyquinoline-5-carboxylic acid.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | [2] |
| Monoisotopic Mass | 203.05824 Da | [3] |
| Appearance | Brown solid | [1] |
| Density | 1.325 g/cm³ | [2] |
| Boiling Point | 404.098 °C at 760 mmHg | [2] |
| Flash Point | 198.192 °C | [2] |
| Refractive Index | 1.648 | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C, sealed in a dry place. | [1] |
Spectral Data Analysis
While specific spectra for 8-methoxyquinoline-5-carboxylic acid are not publicly available, the expected spectral characteristics can be inferred from its functional groups: a quinoline ring, a carboxylic acid, and a methoxy group.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the carboxylic acid (-COOH) proton. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the methoxy carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid.[4] |
| Infrared (IR) | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).[5] A strong C=O stretching absorption for the carbonyl group (around 1700 cm⁻¹).[5][6] C-O stretching bands.[7] Aromatic C-H and C=C stretching vibrations.[8] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] Predicted collision cross-section values for various adducts have been calculated.[3] |
Chemical Reactivity and Applications
8-Methoxyquinoline-5-carboxylic acid is a versatile compound with applications spanning pharmaceuticals, analytical chemistry, and materials science.[1] Its reactivity is primarily dictated by the carboxylic acid group and the quinoline ring system.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The broader family of quinoline derivatives is known for a wide range of pharmacological properties.[10][11]
-
Chelating Agent : The quinoline structure allows it to act as a chelating agent, forming stable complexes with metal ions.[1] This property is crucial in catalysis and is utilized in analytical methods to detect and quantify metal ions.[1]
-
Materials Science : The compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it valuable for producing high-performance materials.[1]
-
Biological Research : It can act as a fluorescent probe in biological assays, enabling the visualization of cellular processes, which is crucial for understanding disease mechanisms.[1]
-
Chemical Synthesis : The carboxylic acid functionality allows it to readily undergo reactions like esterification and amidation, making it a useful building block in organic synthesis.[12]
Experimental Protocols
Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline
This procedure outlines the methylation of 8-hydroxyquinoline to form the methoxy derivative.
-
Reactants : To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).[10]
-
Reaction : Reflux the reaction mixture for 24 hours.[10]
-
Work-up : Allow the mixture to cool to room temperature. The product, 8-methoxyquinoline, can then be isolated and purified. A reported yield for this step is 71%.[8]
Synthesis of 5-Nitro-8-Methoxyquinoline
This protocol describes the nitration of the 8-methoxyquinoline ring, a common step in introducing functional groups to the 5-position.
-
Nitrating Mixture : Prepare a mixed acid solution by combining 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is cooled during preparation.[10]
-
Reaction : To the cold mixed acid, add 50 mg of 8-methoxyquinoline with shaking until it dissolves. The reaction is typically complete within 10-15 minutes.[10]
-
Isolation : Pour the reaction mixture into cold water to precipitate the yellow product, 5-nitro-8-methoxyquinoline.[10]
-
Purification : Filter the precipitate under vacuum and dry it over anhydrous calcium chloride. The solid can be recrystallized from 95% methanol. A reported yield for this step is 77%.[10]
The synthesis of 8-methoxyquinoline-5-carboxylic acid would likely involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction or similar transformation to install the carboxylic acid group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. molbase.com [molbase.com]
- 3. PubChemLite - 8-methoxyquinoline-5-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nnpub.org [nnpub.org]
- 11. mdpi.com [mdpi.com]
- 12. CAS 21141-35-5: 8-methoxyquinoline-2-carboxylic acid [cymitquimica.com]
